N-Carbobenzoxy-L-glutamic acid

Descripción general

Descripción

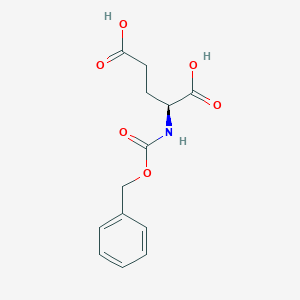

N-Carbobenzoxy-L-glutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

N-Carbobenzoxy-L-glutamic acid, also known as N-Cbz-L-glutamic acid or Z-Glu-OH, is primarily used as a protecting group for amines in organic synthesis . It is particularly used in peptide synthesis, where it protects the amine group from reacting prematurely during the synthesis process .

Mode of Action

The this compound compound acts by protecting amines as less reactive carbamates in organic synthesis . The protection is typically performed with this compound either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Biochemical Pathways

This compound plays a role in the glutamate metabolic pathway . Glutamate is a non-essential amino acid that can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It plays an important role in many metabolic pathways .

Result of Action

The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the controlled synthesis of peptides without premature reactions occurring. The compound can be removed by reduction, releasing toluene and the free carbamate .

Action Environment

The action of this compound is influenced by the conditions of the reaction environment. For instance, the compound is stable to bases and acids, but its removal by reduction is unique . The compound is typically stored at temperatures below -20°C .

Análisis Bioquímico

Biochemical Properties

N-Carbobenzoxy-L-glutamic acid is involved in various biochemical reactions. It is used for the synthesis of carboxyalkyl peptides . The compound is typically protected with Cbz-Cl under Schotten-Baumann conditions or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Cellular Effects

The cellular effects of this compound are not well-studied. Glutamate, the parent compound of this compound, plays a key role in cellular processes. It is an excitatory neurotransmitter that communicates information rapidly by activating receptors in other neurons . Aberrant accumulation of glutamate has been linked to neurotoxicity and neurodegeneration .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into glutamate. This process is catalyzed by glutaminase (GLS) in the mitochondria . Glutamate is then converted into α-ketoglutarate, a key metabolite in the tricarboxylic acid (TCA) cycle .

Temporal Effects in Laboratory Settings

It is known that glutamate, the parent compound of this compound, can be rapidly determined using high-performance liquid chromatography (HPLC) technology .

Metabolic Pathways

This compound is involved in the metabolism of glutamate . Glutamate is a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine .

Transport and Distribution

It is known that glutamate, the parent compound of this compound, is taken up by transporters, which directly regulate extracellular glutamate concentrations and limit excitotoxicity .

Subcellular Localization

It is known that glutamate, the parent compound of this compound, is released from neurons and is not enzymatically degraded . Instead, it is taken up by transporters, which directly regulate extracellular glutamate concentrations and limit excitotoxicity .

Actividad Biológica

N-Carbobenzoxy-L-glutamic acid (CBZ-L-Glu) is a protected derivative of the amino acid L-glutamic acid, widely utilized in organic synthesis and biocatalysis. This compound exhibits notable biological activities, particularly in enzymatic reactions and potential therapeutic applications. The following sections explore its synthesis, biological activity, and relevant case studies.

Synthesis and Enzymatic Reactions

CBZ-L-Glu serves as a key intermediate in the synthesis of various bioactive compounds. It can be converted into cyclic anhydrides and other derivatives through enzymatic processes. For instance, a recent study demonstrated that CBZ-L-Glu can be mono-benzylesterified using the protease Alcalase, achieving yields up to 81% . The screening of different proteases revealed that Alcalase was the most effective enzyme for this transformation, underscoring the importance of enzyme selection in biocatalytic processes.

Table 1: Enzyme Screening Results for CBZ-L-Glu Esterification

| Enzyme | Reaction Type | Yield (%) |

|---|---|---|

| Alcalase | α-selective benzyl esterification | 81 |

| Other Proteases | Various | Varies |

Biological Activity

The biological activity of CBZ-L-Glu extends to its role as a substrate for various enzymes involved in peptide synthesis and modification. Its derivatives have been studied for their potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). Compounds derived from CBZ-L-Glu exhibit inhibitory activity against enzymes like BACE-1 and GSK-3β, which are implicated in the pathogenesis of AD .

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective effects of CBZ-L-Glu derivatives, researchers found that these compounds could mitigate oxidative stress and improve cognitive function in animal models. The antioxidant properties of these derivatives were linked to their ability to reduce reactive oxygen species (ROS) levels, which are known to contribute to neuronal damage in AD .

Research Findings

Recent research has highlighted the versatility of CBZ-L-Glu in synthetic chemistry and its potential therapeutic applications:

- Hydrolysis Studies : Asymmetrical hydrolysis of N-carbobenzoxy-dl-glutamic acid was performed using hog kidney acylase, yielding L-glutamic acid with high optical purity ([α]D = +31.9°) . This demonstrates the compound's utility in producing enantiomerically pure amino acids.

- Multi-target Activity : Compounds derived from CBZ-L-Glu have shown multi-target activity against various enzymes related to neurodegenerative diseases, suggesting their potential as multi-target therapeutic agents .

Table 2: Biological Activities of CBZ-L-Glu Derivatives

| Compound | Target Enzyme | Activity Type |

|---|---|---|

| CBZ-L-Glu | BACE-1 | Inhibition |

| CBZ-L-Glu | GSK-3β | Inhibition |

| Derivative X | AChE | Inhibition |

| Derivative Y | Antioxidant | ROS Reduction |

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFCXMDXBIEMQG-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883660 | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-62-0, 63648-73-7 | |

| Record name | N-(Benzyloxycarbonyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.